molecular formula C10H10N4OS B2665914 2-cyano-N-[(phenylcarbamothioyl)amino]acetamide CAS No. 25373-00-6

2-cyano-N-[(phenylcarbamothioyl)amino]acetamide

Cat. No.: B2665914
CAS No.: 25373-00-6
M. Wt: 234.28
InChI Key: PHEGQYYFRRDWSD-UHFFFAOYSA-N
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Description

2-cyano-N-[(phenylcarbamothioyl)amino]acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups in the molecule makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[(phenylcarbamothioyl)amino]acetamide typically involves the reaction of cyanoacetamide with phenyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved yield, reduced reaction time, and better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-[(phenylcarbamothioyl)amino]acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The cyano group can be substituted by nucleophiles such as amines or alcohols.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Triethylamine: Used as a base in the synthesis of the compound.

    Ethanol: Common solvent used in the reaction.

    Lithium Aluminum Hydride: Used as a reducing agent in reduction reactions.

Major Products Formed

    Heterocyclic Compounds: Formed through condensation reactions.

    Amines: Formed through reduction reactions.

Scientific Research Applications

2-cyano-N-[(phenylcarbamothioyl)amino]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-cyano-N-[(phenylcarbamothioyl)amino]acetamide involves its interaction with specific molecular targets in the cell. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential cellular processes, resulting in the death of the target cells. The exact molecular pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyanoacetamide
  • N-phenylthiourea
  • N-cyano-N’-phenylthiourea

Uniqueness

2-cyano-N-[(phenylcarbamothioyl)amino]acetamide is unique due to the presence of both cyano and phenylcarbamothioyl groups in its structure. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

1-[(2-cyanoacetyl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c11-7-6-9(15)13-14-10(16)12-8-4-2-1-3-5-8/h1-5H,6H2,(H,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEGQYYFRRDWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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